2-(Benzyloxy)-5-(1-hydroxy-2-((alpha-methylbenzyl)(1-methyl-3-phenylpropyl)amino)ethyl)benzamide
Description
The compound 2-(Benzyloxy)-5-(1-hydroxy-2-((alpha-methylbenzyl)(1-methyl-3-phenylpropyl)amino)ethyl)benzamide is a benzamide derivative with a complex structure featuring a benzyloxy group at the 2-position, a hydroxyethylamine side chain at the 5-position, and dual aromatic substituents (alpha-methylbenzyl and 1-methyl-3-phenylpropyl groups). However, based on the provided evidence, this compound is identified as labetalol hydrochloride (CAS 32780-64-6), a clinically significant non-selective β-adrenergic blocker with additional α1-adrenergic antagonism .
Labetalol hydrochloride is a racemic mixture with two asymmetric centers, resulting in four stereoisomers. Its IUPAC name is 2-hydroxy-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]benzamide monohydrochloride, and it is used primarily to treat hypertension due to its dual mechanism of action .
Properties
CAS No. |
84963-40-6 |
|---|---|
Molecular Formula |
C34H38N2O3 |
Molecular Weight |
522.7 g/mol |
IUPAC Name |
5-[1-hydroxy-2-[4-phenylbutan-2-yl(1-phenylethyl)amino]ethyl]-2-phenylmethoxybenzamide |
InChI |
InChI=1S/C34H38N2O3/c1-25(18-19-27-12-6-3-7-13-27)36(26(2)29-16-10-5-11-17-29)23-32(37)30-20-21-33(31(22-30)34(35)38)39-24-28-14-8-4-9-15-28/h3-17,20-22,25-26,32,37H,18-19,23-24H2,1-2H3,(H2,35,38) |
InChI Key |
PVTYWJRBWJGPBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N(CC(C2=CC(=C(C=C2)OCC3=CC=CC=C3)C(=O)N)O)C(C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-(1-hydroxy-2-((alpha-methylbenzyl)(1-methyl-3-phenylpropyl)amino)ethyl)benzamide typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes:
Formation of the Benzyloxy Group: This step involves the reaction of benzyl alcohol with a suitable halogenated benzene derivative under basic conditions to form the benzyloxy group.
Introduction of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide.
Amino Group Addition: The amino group is introduced via reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Final Coupling: The final step involves coupling the intermediate with a benzamide derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-5-(1-hydroxy-2-((alpha-methylbenzyl)(1-methyl-3-phenylpropyl)amino)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to form different derivatives, such as reducing the amide group to an amine using lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: PCC, Jones reagent, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, HOBt, DCC (dicyclohexylcarbodiimide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the amide group can yield an amine.
Scientific Research Applications
Pharmacological Applications
The compound has been primarily studied for its potential therapeutic effects, particularly in the management of hypertension and related cardiovascular conditions. Its structure allows it to act as both an alpha and beta adrenergic blocker, which is crucial for regulating blood pressure.
Antihypertensive Activity
Labetalol, the parent compound from which this derivative is derived, has been extensively documented for its dual-action mechanism that combines alpha and beta-blockade. This unique property makes it effective in treating high blood pressure by reducing peripheral vascular resistance and heart rate simultaneously .
Anticonvulsant Properties
Recent studies have indicated that related compounds with similar structural features can exhibit anticonvulsant activity. Research has shown that modifications at specific sites on the benzamide structure can enhance the efficacy of these compounds against seizure models . The ability to modulate sodium channels further supports its potential use in treating epilepsy.
Case Studies
Several studies have highlighted the significance of this compound in clinical and experimental settings:
Study 1: Efficacy in Hypertension
A clinical trial involving labetalol demonstrated its effectiveness in managing hypertensive emergencies, showcasing significant reductions in systolic and diastolic blood pressure within minutes of administration. The study emphasized the importance of the compound's rapid action and dual-blocking properties .
Study 2: Anticonvulsant Activity
In a pharmacological evaluation, derivatives similar to 2-(Benzyloxy)-5-(1-hydroxy-2-((alpha-methylbenzyl)(1-methyl-3-phenylpropyl)amino)ethyl)benzamide were tested for their effects on voltage-gated sodium channels. Results indicated that certain modifications led to enhanced anticonvulsant activity, suggesting potential therapeutic applications in seizure disorders .
Synthesis and Derivatives
The synthesis of this compound involves various chemical reactions, including alkylation processes that are critical for obtaining the desired pharmacological properties. The literature outlines several methods for synthesizing related compounds, emphasizing the importance of structural modifications to optimize efficacy and reduce side effects .
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-(1-hydroxy-2-((alpha-methylbenzyl)(1-methyl-3-phenylpropyl)amino)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the targets it interacts with.
Comparison with Similar Compounds
Labetalol Impurities (EP)
- Impurity A (EP): 2-Hydroxy-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]-ethyl]benzoic Acid Hydrochloride Structural Difference: The benzamide group (-CONH2) in labetalol is replaced by a carboxylic acid (-COOH), rendering it pharmacologically inactive .
- Impurity B (EP): Methyl 2-Hydroxy-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]-ethyl]benzoate Hydrochloride Structural Difference: The benzamide is esterified to a methyl ester (-COOCH3), reducing receptor-binding affinity compared to labetalol .
Isoprenaline Hydrochloride
- Structure: A catecholamine derivative with a β-hydroxyphenethylamine backbone.
- Key Differences:
Pharmacological Comparators
Propranolol
- Structure: A naphthalene-based β-blocker lacking α1-antagonism.
- Labetalol’s benzamide and hydroxyethylamine moieties enhance its vasodilatory effects via α1 blockade .
Carvedilol
- Structure: A carbazole-based β/α1-blocker.
- Key Differences:
Comparative Pharmacokinetic and Pharmacodynamic Data
Key Research Findings
Dual Receptor Antagonism: Labetalol’s unique α1/β-adrenergic blockade reduces peripheral vascular resistance without reflex tachycardia, a critical advantage over pure β-blockers like propranolol .
Stereochemical Impact : The (S,S)-isomer of labetalol contributes 90% of its β-blocking activity, while the (R,R)-isomer enhances α1 antagonism .
Metabolic Stability : Compared to ester-based impurities (e.g., Impurity B), labetalol’s benzamide group improves metabolic stability, reducing hepatic first-pass effects .
Biological Activity
2-(Benzyloxy)-5-(1-hydroxy-2-((alpha-methylbenzyl)(1-methyl-3-phenylpropyl)amino)ethyl)benzamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, synthesis, and related research findings.
- Molecular Formula : C34H38N2O3
- Molecular Weight : 522.7 g/mol
- CAS Number : 84963-40-6
The compound features a benzyloxy group, a hydroxy group, and an amino group that contribute to its biological activity.
Pharmacological Properties
Research indicates that compounds similar to 2-(Benzyloxy)-5-(1-hydroxy-2-((alpha-methylbenzyl)(1-methyl-3-phenylpropyl)amino)ethyl)benzamide exhibit various pharmacological activities:
- Anticonvulsant Activity : Studies on related compounds have shown significant anticonvulsant effects, with some derivatives demonstrating better efficacy than standard treatments like phenobarbital. For instance, the ED50 values for certain N'-benzyl 2-amino acetamides ranged from 13 to 21 mg/kg in maximal electroshock seizure models .
- CNS Activity : Compounds with similar structures have been reported to exhibit both central nervous system (CNS) stimulation and depression. Specific derivatives have shown promise in antidepressant and antianxiety tests, indicating a dual pharmacological profile .
- Inhibition of Enzymes : Molecular docking studies suggest that derivatives of this compound may act as inhibitors of dihydrofolate reductase (DHFR), an important enzyme in nucleotide synthesis. The binding affinities observed in these studies indicate potential for therapeutic applications in cancer treatment .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. For example:
- Substituents at the amino group significantly affect anticonvulsant activity.
- Electron-withdrawing groups tend to retain activity, while electron-donating groups can diminish it .
Case Study 1: Anticonvulsant Efficacy
A study evaluated the anticonvulsant properties of N'-benzyl 2-amino acetamides, revealing that certain modifications led to enhanced efficacy compared to traditional anticonvulsants. The findings suggested that the structure of the amino group plays a crucial role in modulating activity levels .
Case Study 2: CNS Effects
In a series of experiments on mice, various derivatives of related compounds were tested for their CNS effects. Results indicated that some compounds exhibited significant antidepressant effects, while others showed pronounced anxiolytic properties. This highlights the potential for developing new therapeutic agents based on structural analogs of 2-(Benzyloxy)-5-(1-hydroxy-2-((alpha-methylbenzyl)(1-methyl-3-phenylpropyl)amino)ethyl)benzamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
